The compound is classified under the category of benzochromenes, which are known for their diverse biological activities. It is synthesized from precursors that include 2-bromobenzoic acid and resorcinol, which undergo various reactions to form the benzo[c]chromene core structure. The incorporation of the 2-oxopropoxy group enhances its pharmacological profile, making it a subject of research in medicinal chemistry .
The synthesis of 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves several key steps:
The molecular structure of 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one features a benzo[c]chromene core, characterized by a fused benzene and chromene ring system.
3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions typical for ketones and aromatic compounds:
The mechanism of action for compounds like 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one primarily involves inhibition of phosphodiesterase II enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which plays a crucial role in various signaling pathways associated with cognitive function and neuroprotection.
The potential applications of 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one span several fields:
The installation of the 2-oxopropoxy side chain in 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one relies fundamentally on Williamson ether synthesis. This SN₂ reaction couples a phenolate anion (derived from the 6H-benzo[c]chromen-6-one scaffold) with chloroacetone (CH₂ClCOCH₃) under basic conditions. The reaction proceeds via backside nucleophilic attack of the phenoxide oxygen on the primary carbon of the alkyl halide, forming the C-O bond while ejecting chloride as the leaving group. Key constraints include:
Table 1: Optimization of Williamson Etherification for 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one
Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Chloroacetone | K₂CO₃ | Acetone | 56 | 78 |
Bromoacetone | K₂CO₃ | Acetone | 56 | 82 |
Chloroacetone | NaH | THF | 65 | 68 |
Bromoacetone | Cs₂CO₃ | DMF | 80 | 75 |
While Williamson etherification builds the side chain, copper-catalyzed Ullmann-type condensations enable construction of the benzo[c]chromenone core. This involves coupling resorcinol derivatives with ortho-halogenated benzoic acids (e.g., 2-bromobenzoic acid) under catalytic Cu(I) conditions:
A convergent 5-step route to 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is documented:
Optimized reaction media critically influence yield:
Table 2: Solvent Impact on Key Reaction Steps
Reaction Step | Optimal Solvent | Catalyst/Base | Yield Enhancement |
---|---|---|---|
Benzo[c]chromenone cyclization | DMSO | CuI/Phenanthroline | 32% vs. 19% (toluene) |
3-O-Alkylation | Acetone | K₂CO₃ | 78% vs. 45% (ethanol) |
Ullmann diaryl ether | DMF | CuI/L-proline | 81% vs. 63% (THF) |
Isolation of pure 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one (MW: 268.27 g/mol) faces hurdles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7